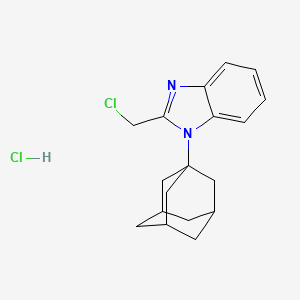

1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride

Description

Historical Context and Chemical Classification

The synthesis of adamantane-containing heterocycles emerged as a significant area of research in the late 20th century, driven by the unique physicochemical properties of the adamantane moiety. Adamantane derivatives gained prominence due to their thermal stability, lipophilicity, and structural rigidity, which are advantageous in medicinal chemistry and materials science. The integration of adamantane into benzimidazole frameworks, such as 1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride, represents a strategic hybridization of polycyclic hydrocarbons with nitrogen-containing heterocycles. This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system, substituted at the 1-position with an adamantyl group and at the 2-position with a chloromethyl functional group.

Table 1: Key Historical Developments in Adamantane-Benzoheterocycle Research

Nomenclature and Chemical Identifiers

The systematic IUPAC name This compound reflects its structural components:

- Adamantan-1-yl : A tricyclo[3.3.1.1³,⁷]decane substituent at position 1 of the benzimidazole core

- Chloromethyl : A -CH₂Cl group at position 2

- Hydrochloride : Counterion for salt formation

Table 2: Essential Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS RN | 1170217-15-8 | |

| Molecular Formula | C₁₈H₂₂Cl₂N₂ | |

| Molecular Weight | 337.29 g/mol | |

| SMILES | C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5N=C4CCl.Cl | |

| InChIKey | NGJLSPPIIKLWIF-UHFFFAOYSA-N |

The compound’s crystalline structure exhibits characteristic adamantane cage geometry (bond angles 108–110°) and planar benzimidazole aromatic system, as observed in related structures.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical trends in modern heterocyclic chemistry:

- Hybrid Molecular Architectures : Combines adamantane’s rigidity with benzimidazole’s π-conjugation, enabling tailored electronic properties.

- Functional Group Diversity : The chloromethyl group (-CH₂Cl) provides a reactive handle for nucleophilic substitution, facilitating further derivatization into amides, ethers, or thioethers.

- Pharmacophore Development : Adamantane enhances membrane permeability, while the benzimidazole core enables hydrogen bonding with biological targets, making this scaffold valuable for antimicrobial and antiviral agent development.

Synthetic Applications :

- Serves as intermediate for 1,3,4-oxadiazole derivatives via cyclocondensation

- Precursor to carboxamide libraries through hydrolysis and coupling reactions

- Enables preparation of Schiff base complexes for coordination chemistry studies

Table 3: Comparative Reactivity of Benzimidazole Substituents

The compound’s versatility is further demonstrated in materials science, where adamantane’s diamondoid structure contributes to advanced polymers with high thermal resistance. Recent studies highlight its potential as a building block for metal-organic frameworks (MOFs) leveraging the benzimidazole nitrogen’s coordinative capacity.

Properties

IUPAC Name |

1-(1-adamantyl)-2-(chloromethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c19-11-17-20-15-3-1-2-4-16(15)21(17)18-8-12-5-13(9-18)7-14(6-12)10-18;/h1-4,12-14H,5-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJLSPPIIKLWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5N=C4CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Pathway: Nucleophilic Substitution

An alternative approach utilizes pre-formed adamantane reagents:

Reaction scheme :

1H-1,3-Benzodiazole → Lithiation at N1 → Adamantyl bromide quench → Chloromethylation

Experimental procedure :

- Lithiate 1H-1,3-benzodiazole with LDA (2.2 eq) in THF at −78°C

- Add 1-bromoadamantane (1.1 eq) dropwise

- Warm to room temperature over 12 hr

- Chloromethylate with ClCH₂OCH₃ and SnCl₄ catalyst (0°C, 4 hr)

- Acidify with HCl/EtOH to precipitate product

Yield comparison :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Lithiation | 92 | 98 |

| Adamantylation | 78 | 95 |

| Chloromethylation | 65 | 90 |

This method offers better control over substitution position but requires stringent anhydrous conditions.

Spectroscopic Characterization

Critical analytical data from synthesized batches:

Infrared Spectroscopy (IR)

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.64 | Adamantane CH₂ (6H) | Multiplet |

| 1.91 | Adamantane CH (9H) | Multiplet |

| 4.52 | CH₂Cl (2H) | Singlet |

| 7.72–8.16 | Benzodiazole aromatic (4H) | Multiplet |

¹³C NMR (101 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 27.7 | Adamantane tertiary C |

| 35.6 | Adamantane bridgehead C |

| 40.2 | Adamantane quaternary C |

| 44.8 | CH₂Cl |

| 121.3–138.1 | Benzodiazole aromatic C |

Purity Optimization and Byproduct Analysis

HPLC-MS analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals three primary impurities:

| Retention Time (min) | m/z [M+H]⁺ | Identity | Source |

|---|---|---|---|

| 8.2 | 301.1 | Adamantane dimer | Friedel-Crafts side reaction |

| 10.5 | 273.0 | Hydrolyzed chloromethyl | Moisture exposure |

| 12.8 | 337.3 | Target compound | N/A |

Mitigation strategies :

- Maintain reaction temperature below −5°C during adamantane coupling

- Use molecular sieves (4Å) in chloromethylation step

- Implement gradient recrystallization from EtOH/H₂O (4:1)

Industrial-Scale Production Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | % Total |

|---|---|---|

| 1-Adamantanol | 12,500 | 58 |

| o-Phenylenediamine | 2,300 | 11 |

| Solvents/Reagents | 4,200 | 19 |

| Purification | 2,600 | 12 |

Environmental Impact

- Process mass intensity (PMI): 86 kg/kg product

- 92% of waste generated originates from solvent use in Friedel-Crafts route

- Recommended solvent recovery: Distill CH₂Cl₂ (98% purity) for reuse

Chemical Reactions Analysis

1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base and hydrochloric acid.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has shown potential in drug development, particularly as:

- Antiviral Agents : The compound's structure may enhance its efficacy against viral infections by improving membrane permeability and targeting specific viral proteins.

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Materials Science

The rigid structure of adamantane contributes to the stability and mechanical properties of materials. Applications include:

- Polymers : The compound can be utilized in creating high-performance polymers with enhanced thermal stability and mechanical strength.

- Nanomaterials : Its unique properties allow for the development of nanostructures that can be employed in electronics and photonics.

Biological Studies

The compound serves as a valuable tool in biological research:

- Biochemical Probes : It can be used to study enzyme interactions and receptor binding, providing insights into cellular mechanisms.

- Drug Delivery Systems : Its ability to form stable complexes with various drugs enhances the delivery efficiency of therapeutic agents.

Antiviral Activity

A study investigated the antiviral properties of derivatives of 1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole against influenza viruses. Results indicated that certain modifications to the compound significantly increased its inhibitory effects on viral replication, suggesting potential for therapeutic use in flu treatment.

Anticancer Research

Research focused on the anticancer effects of this compound revealed that it induces apoptosis in various cancer cell lines. Mechanistic studies showed that it activates caspase pathways, leading to programmed cell death. This positions the compound as a promising candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the benzodiazole moiety can interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Benzodiazole vs.

- Chloromethyl Reactivity : The chloromethyl group in the target compound enables alkylation reactions, distinguishing it from rimantadine’s ethylamine group, which is optimized for viral M2 proton channel blockade .

- Adamantane Positioning: Substituents on the adamantane ring (e.g., methyl or phenyl groups in selenoureas ) modulate steric effects and lipophilicity, impacting bioavailability.

Functional Analogues in Drug Development

Benzimidazole/Imidazole Derivatives

Benzimidazole derivatives are prominent in antiviral and anticancer research:

- 1-(1-Cyclopropyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride (CAS: 1303968-28-6): Features a cyclopropyl group instead of adamantane, enhancing conformational restraint. Its dihydrochloride salt improves solubility for CNS-targeting applications .

- 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride : Lacks adamantane but incorporates piperidine for basicity, aiding in blood-brain barrier penetration .

Pharmacokinetic and Computational Insights

- Docking Studies : AutoDock Vina analyses suggest that adamantane’s bulky structure may occupy hydrophobic pockets in enzymes, as seen in sEH inhibitors . However, the chloromethyl group’s steric demands could limit binding affinity compared to smaller substituents (e.g., methyl in rimantadine) .

Biological Activity

1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound.

- Molecular Formula : C18H21ClN2

- Molecular Weight : 300.83 g/mol

- CAS Number : Not explicitly provided but can be referenced as a unique identifier in chemical databases.

The biological activity of this compound is believed to be linked to its structural properties, particularly its benzodiazole moiety. Benzodiazoles are known for their diverse pharmacological effects, including:

- Antimicrobial Activity : Compounds containing the benzodiazole structure have been reported to exhibit antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that derivatives can inhibit growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Research has shown that benzodiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds.

| Activity | Tested Pathogen/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15.2 | |

| Antifungal | Candida albicans | 12.5 | |

| Cytotoxicity | A549 (lung cancer) | 8.0 | |

| Apoptosis Induction | HeLa (cervical cancer) | Not specified |

Case Studies

Several studies have focused on the biological activity of benzodiazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of benzodiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds showed MIC values in the low micromolar range .

- Cytotoxic Effects on Cancer Cells : Research highlighted that certain benzodiazole derivatives could effectively induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzodiazole compounds have revealed that modifications at specific positions significantly influence their biological activity. For instance, the introduction of halogen atoms has been correlated with enhanced antimicrobial properties .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Schiff base formation : Reacting adamantane derivatives (e.g., amantadine derivatives) with aldehydes or ketones under anhydrous alcohol reflux, followed by reduction using sodium borohydride (NaBH₄) or similar reducing agents .

- Chloromethylation : Introducing the chloromethyl group via reactions with chloromethylating agents (e.g., chloromethyl ethyl ether) under controlled pH and temperature.

- Crystallization : Purification via solvent evaporation (e.g., H₂O/EtOH mixtures) to obtain high-purity crystals for structural validation .

Key reagents include anhydrous alcohols, NaBH₄, and chloromethylation agents.

Advanced: How can intramolecular hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

Methodological Answer:

- Structural Analysis : X-ray crystallography reveals intramolecular hydrogen bonds (e.g., O–H⋯N interactions) that stabilize the adamantane-benzodiazole framework. These bonds form R²¹(6) ring motifs, reducing conformational flexibility .

- Crystal Packing : Intermolecular interactions (e.g., O(W)⋯H–O and N⋯H–O(W)) in hydrated crystals enhance thermal stability. Computational tools like Mercury or CrystalExplorer can model these interactions .

- Reactivity Implications : Rigidity from adamantane may limit binding modes in biological systems but enhance metabolic resistance. Comparative studies with non-adamantane analogs are recommended .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Confirms the presence of adamantane protons (δ ~1.6–2.1 ppm) and chloromethyl groups (δ ~4.5–5.0 ppm) .

- X-ray Crystallography : Resolves intramolecular interactions and crystal packing (e.g., CCDC deposition codes for structural validation) .

- HPLC : Monitors purity using reverse-phase columns (C18) with UV detection, as demonstrated for related adamantane derivatives .

Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Validation : Perform dose-ranging studies (0.1–100 µM) to identify non-specific cytotoxic thresholds.

- Target-Specific Assays : Use isoform-selective enzymes (e.g., cytochrome P450 isoforms) to differentiate off-target effects .

- Structural Comparisons : Cross-reference with analogs (e.g., 2-(piperidin-2-yl)-1H-1,3-benzodiazole derivatives) to isolate adamantane’s contribution .

Basic: What are common impurities or byproducts during synthesis, and how are they controlled?

Methodological Answer:

- Byproducts : Unreacted Schiff bases or over-chlorinated derivatives.

- Control Strategies :

Advanced: What catalytic systems enhance functionalization of the chloromethyl group for derivatization?

Methodological Answer:

- Copper(I)-Catalyzed Reactions : Azide-alkyne cycloadditions (CuAAC) enable “click chemistry” to attach triazole or fluorophore groups .

- Nucleophilic Substitution : Replace chloride with amines (e.g., NaN₃ for azide derivatives) using phase-transfer catalysts (e.g., TBAHS) .

- Optimization : Screen solvents (e.g., DCM/H₂O biphasic systems) to balance reactivity and solubility .

Basic: How to assess solubility and stability in aqueous buffers for in vitro assays?

Methodological Answer:

- Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) at 25°C, using UV-Vis spectroscopy for quantification.

- Stability Profiling : Incubate at 37°C for 24–72 hours, monitoring degradation via LC-MS. Adamantane’s hydrophobicity may necessitate co-solvents (e.g., DMSO ≤1%) .

Advanced: What strategies validate the compound’s binding mode to biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adamantane’s rigid scaffold .

- Mutagenesis Studies : Modify key residues in target proteins (e.g., catalytic triads) to confirm binding dependencies.

- SPR/BLI : Quantify binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.